

High-performance liquid chromatography (HPLC) method for 2-Methylchromone analysis

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Compound of Interest

Compound Name: 2-Methylchromone

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An Application Note for Researchers, Scientists, and Drug Development Professionals

A Robust, Validated HPLC Method for the Quantitative Analysis of 2-Methylchromone

Abstract

This application note presents a detailed, reliable, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of **2-Methylchromone**. Chromones are a class of oxygenated heterocyclic compounds with significant interest in medicinal chemistry and materials science.^[1] Therefore, a robust analytical method is crucial for quality control, purity assessment, and stability studies. This guide provides a comprehensive protocol using reversed-phase chromatography, detailing the scientific rationale behind the method's development, step-by-step procedures, and validation according to International Council for Harmonisation (ICH) guidelines.^{[2][3]}

Introduction and Scientific Rationale

2-Methylchromone (CAS: 5751-48-4) is a benzopyran derivative characterized by a methyl group at the C2 position of the chromone ring.^[4] Its chemical structure lends it moderate hydrophobicity, making it an ideal candidate for analysis by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). RP-HPLC is a powerful analytical technique that separates molecules based on their hydrophobic interactions with a nonpolar stationary phase.

[5][6][7] A polar mobile phase is used to elute the compounds, with more hydrophobic molecules being retained longer on the column.[7]

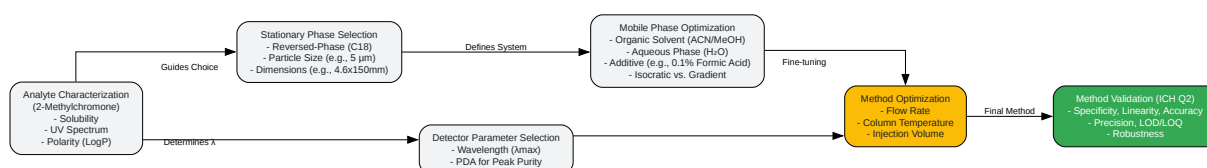
The selection of RP-HPLC for **2-Methylchromone** is based on the following principles:

- **Analyte Properties:** With a molecular formula of $C_{10}H_8O_2$ and a molecular weight of approximately 160.17 g/mol, **2-Methylchromone** is non-volatile and possesses chromophores (light-absorbing groups) that make it suitable for UV detection.[4][8][9]
- **Separation Mechanism:** The LogP value (a measure of lipophilicity) for **2-Methylchromone** is approximately 2.0, indicating sufficient nonpolar character for effective retention and separation on a C18 stationary phase.
- **Versatility and Robustness:** RP-HPLC is a widely adopted, highly reproducible, and robust technique in the pharmaceutical industry, offering excellent resolution and sensitivity for a vast range of compounds.[10]

This document serves as a practical guide for implementing a fully validated HPLC method, ensuring data integrity and compliance with regulatory expectations.

Method Development and Optimization Workflow

The development of a robust HPLC method is a systematic process. The key is to optimize the separation by manipulating the interactions between the analyte, the stationary phase, and the mobile phase. The logical workflow for developing the **2-Methylchromone** method is outlined below.



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Caption: Logical workflow for HPLC method development.

Materials and Chromatographic Conditions

Instrumentation and Equipment

- HPLC system equipped with a binary or quaternary pump, degasser, autosampler, and column thermostat.
- Photodiode Array (PDA) or UV-Vis detector.
- Chromatography Data System (CDS) for data acquisition and processing.

Chemicals and Reagents

- **2-Methylchromone** reference standard (Purity $\geq 95\%$).
- Acetonitrile (ACN), HPLC grade.
- Methanol (MeOH), HPLC grade.
- Water, HPLC grade or ultrapure (18.2 M Ω ·cm).
- Formic acid, LC-MS grade.

Optimized Chromatographic Conditions

The following table summarizes the optimized conditions for the analysis of **2-Methylchromone**, designed to provide efficient separation and excellent peak shape.

| Parameter | Optimized Condition | Rationale |
|----------------------|---------------------------------|--|
| HPLC Column | C18, 150 mm x 4.6 mm, 5 μ m | Standard for reversed-phase; provides good resolution and efficiency for small molecules. [1] |
| Mobile Phase A | 0.1% Formic Acid in Water (v/v) | Acidification ensures consistent protonation of any acidic silanols on the column, improving peak symmetry. [1] |
| Mobile Phase B | Acetonitrile (ACN) | A common organic modifier with low viscosity and UV cutoff, providing good elution strength. [11] [12] |
| Elution Mode | Isocratic: 50:50 (A:B) | A simple isocratic method is sufficient for this single analyte analysis, ensuring reproducibility. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure. |
| Column Temperature | 30 $^{\circ}$ C | Maintaining a constant temperature ensures reproducible retention times. [1] |
| Detection Wavelength | 223 nm | Corresponds to a major absorbance maximum for 2-Methylchromone, ensuring high sensitivity. [13] |
| Injection Volume | 10 μ L | A typical volume that balances sensitivity with the risk of column overload. |

| | | |
|----------|------------|---|
| Run Time | 10 minutes | Sufficient time for the elution of 2-Methylchromone and any potential impurities. |
|----------|------------|---|

Standard and Sample Preparation Protocols

Accurate preparation is fundamental to reliable quantitative analysis.[\[14\]](#)[\[15\]](#)

Preparation of Standard Stock Solution (1000 µg/mL)

- Weighing: Accurately weigh approximately 25 mg of **2-Methylchromone** reference standard into a 25 mL Class A volumetric flask.
- Dissolution: Add approximately 15 mL of methanol and sonicate for 5 minutes or until fully dissolved.
- Dilution: Allow the solution to return to room temperature, then dilute to the mark with methanol. Mix thoroughly. This is the Stock Solution.

Preparation of Calibration Standards

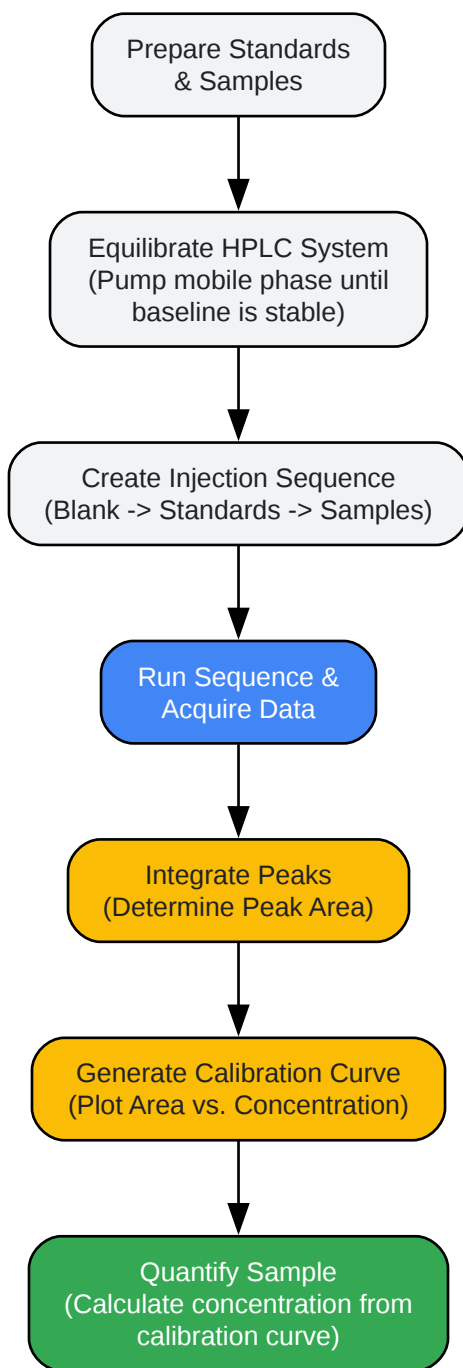
Prepare a series of calibration standards by diluting the Stock Solution with the mobile phase (50:50 Water/ACN with 0.1% Formic Acid). An example dilution scheme is provided below:

| Standard Level | Concentration (µg/mL) | Volume of Stock (µL) | Final Volume (mL) |
|----------------|-----------------------|----------------------|-------------------|
| 1 | 1.0 | 10 | 10 |
| 2 | 5.0 | 50 | 10 |
| 3 | 10.0 | 100 | 10 |
| 4 | 25.0 | 250 | 10 |
| 5 | 50.0 | 500 | 10 |
| 6 | 100.0 | 1000 | 10 |

Preparation of Sample Solution

- Weighing: Accurately weigh a quantity of the sample powder expected to contain approximately 25 mg of **2-Methylchromone** into a 25 mL volumetric flask.
- Extraction: Add ~15 mL of methanol and sonicate for 15 minutes to ensure complete extraction of the analyte.
- Dilution: Cool to room temperature and dilute to volume with methanol. Mix well.
- Final Dilution & Filtration: Dilute this solution further with the mobile phase to bring the concentration into the range of the calibration curve (e.g., a 1:10 dilution for an expected concentration of 25 µg/mL). Before injection, filter the final solution through a 0.45 µm PTFE or nylon syringe filter to remove particulates that could damage the column.^{[1][16][17]}

Analysis and Quantification Workflow



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Caption: Step-by-step workflow for sample analysis.

System Suitability

Before starting the analysis, perform at least five replicate injections of a mid-level standard (e.g., 25 µg/mL). The system is deemed suitable for use if the relative standard deviation

(%RSD) of the peak area is $\leq 2.0\%$.

Quantification

- **Calibration Curve:** Generate a linear regression curve from the calibration standards by plotting the peak area (y-axis) against the concentration (x-axis). The correlation coefficient (r^2) should be ≥ 0.999 .
- **Sample Calculation:** Use the regression equation ($y = mx + c$) to calculate the concentration of **2-Methylchromone** in the prepared sample solutions. Account for all dilution factors to determine the final concentration in the original, undiluted sample.

Method Validation: Ensuring Trustworthiness

Validation is the formal process of demonstrating that an analytical method is suitable for its intended purpose.^[2] The protocols must adhere to ICH Q2(R1)/Q2(R2) guidelines to ensure data is accurate, precise, and reliable.^{[18][19]}

| Validation Parameter | Purpose | Typical Acceptance Criteria |
|-----------------------------|--|---|
| Specificity | To ensure the signal measured is only from 2-Methylchromone, without interference from excipients, impurities, or degradation products. | Peak purity analysis (via PDA detector) should pass. No interfering peaks at the retention time of the analyte in blank/placebo injections. |
| Linearity | To demonstrate a proportional relationship between analyte concentration and detector response over a specified range. | Correlation coefficient (r^2) \geq 0.999 over the range of 1-100 $\mu\text{g/mL}$. |
| Accuracy | To determine the closeness of the measured value to the true value. Assessed by spike-recovery studies at three levels (e.g., 80%, 100%, 120%). | Mean recovery should be within 98.0% - 102.0%. [20] |
| Precision | Repeatability (Intra-assay): To assess precision over a short time with the same analyst and equipment. (n=6 injections of 100% concentration). Intermediate Precision: To assess variation within the lab (different days, analysts, or equipment). | %RSD \leq 2.0% for repeatability. [20] %RSD \leq 2.0% for intermediate precision. |
| Limit of Detection (LOD) | The lowest concentration of analyte that can be reliably detected. | Typically determined as Signal-to-Noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest concentration of analyte that can be quantified with acceptable precision and accuracy. | Typically determined as Signal-to-Noise ratio of 10:1; with %RSD \leq 10%. |

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| Robustness | To measure the method's capacity to remain unaffected by small, deliberate changes in parameters (e.g., flow rate $\pm 10\%$, column temp $\pm 5^\circ\text{C}$, mobile phase composition $\pm 2\%$). | System suitability parameters should remain within acceptable limits. |
|------------|--|---|

Conclusion

The HPLC method detailed in this application note provides a specific, accurate, and precise tool for the quantitative analysis of **2-Methylchromone**. The use of a standard C18 column with a simple isocratic mobile phase makes the method easy to implement in any analytical laboratory. By following the outlined protocols and adhering to the principles of method validation, researchers and drug development professionals can generate high-quality, reliable data for quality control and research applications.

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